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Compound of Interest

Compound Name: 2-(Bromomethyl)-3-nitropyridine

CAS No.: 20660-73-5

Cat. No.: B1321461

Get Quote

2-(Bromomethyl)-3-nitropyridine (CAS: 20660-73-5) is a critical electrophilic scaffold used in

the synthesis of fused heterocycles and pharmaceutical intermediates. Its reactivity stems from

the highly labile C-Br bond at the benzylic position, activated by the electron-withdrawing nitro

group at the 3-position.

This guide addresses a common gap in the literature: the lack of explicit thermodynamic

solubility data for this specific intermediate. Instead of relying on generic databases, we provide

a predictive solubility profile based on structural analogs and a self-validating experimental

protocol for in-house determination.
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Property Data Technical Note

CAS Number 20660-73-5

Verify against isomer 3-

(Bromomethyl)-2-nitropyridine

(CAS 15936-06-8).

Formula C₆H₅BrN₂O₂ MW: 217.02 g/mol

Appearance Pale yellow to brown solid
Darkens upon decomposition

(HBr release).

Storage -20°C, Inert Atmosphere
Lachrymator. Highly moisture

sensitive.

Predicted LogP ~1.6 - 2.1
Moderate lipophilicity; soluble

in organic solvents.

Part 2: Solubility Profile & Solvent Compatibility
Critical Warning: This compound is an alkylating agent. Solubility testing in nucleophilic

solvents (water, alcohols, primary amines) will result in rapid solvolysis (degradation), not

stable dissolution.

Solubility Data (Qualitative & Synthetic Context)
The following data is synthesized from reaction media and purification protocols of structurally

related nitropyridines.
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Solvent Class Solvent
Estimated
Solubility

Application Note

Chlorinated
Dichloromethane

(DCM)
High (>100 mg/mL)

Preferred solvent for

synthesis and

extraction.

Chlorinated Chloroform (CHCl₃) High (>100 mg/mL)
Excellent for NMR

analysis (CDCl₃).

Polar Aprotic DMSO / DMF High (>50 mg/mL)

Use anhydrous only.

Hygroscopic nature

accelerates

hydrolysis.

Polar Aprotic Acetone / MEK Moderate-High

MEK is a known

recrystallization

solvent for related

scaffolds.

Esters Ethyl Acetate (EtOAc) Moderate

Good for liquid-liquid

extraction; often used

in silica

chromatography.

Ethers THF / 1,4-Dioxane Moderate
Must be peroxide-free

and anhydrous.

Alkanes Hexanes / Heptane Low / Insoluble

Antisolvent. Used to

precipitate the product

from DCM/EtOAc.

Protic Water Decomposes

Hydrolyzes to 2-

(Hydroxymethyl)-3-

nitropyridine.

Protic Methanol / Ethanol Decomposes

Solvolysis yields

methyl/ethyl ethers

rapidly.
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Part 3: Experimental Protocols (Self-Validating
Systems)
Since commercial "Certificate of Analysis" documents rarely list thermodynamic solubility for

intermediates, you must validate this internally.

Protocol A: Kinetic Solubility Determination via HPLC
Objective: Determine the maximum concentration in a specific bio-assay buffer or solvent

without degradation artifacts.

Reagents:

Compound: 2-(Bromomethyl)-3-nitropyridine (Freshly opened).

Standard: 99% Pure reference material.

Mobile Phase: Acetonitrile (ACN) / 0.1% Formic Acid in Water (Gradient).

Workflow:

Stock Preparation: Dissolve 10 mg in 1 mL anhydrous DMSO (Stock = 10 mg/mL). Do not

use MeOH.

Spiking: Spike 10 µL of Stock into 990 µL of the target solvent (e.g., PBS pH 7.4).

Incubation: Shake for 5 minutes at 25°C. Note: Extended incubation (>30 min) in aqueous

buffers will measure degradation products, not solubility.

Filtration: Filter through a 0.22 µm PTFE syringe filter (Hydrophobic).

Analysis: Inject immediately onto HPLC.

Self-Validation Check:

Peak Integrity: If the chromatogram shows a new peak at a lower Retention Time (RT) than

the standard, hydrolysis has occurred. The solubility data is invalid.
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Mass Balance: The sum of the parent peak + degradation peak areas should equal the

theoretical spike concentration (adjusted for response factors).

Protocol B: Purification via Recrystallization
Context: If the solid is impure or dark (decomposed), solubility data will be skewed. Purify first.

[1]

Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate or DCM.

Precipitation: Add warm Hexanes (Antisolvent) dropwise until persistent cloudiness appears.

Cooling: Allow to cool slowly to RT, then -20°C.

Collection: Filter rapidly under Argon; wash with cold Hexanes.

Part 4: Stability & Degradation Pathways
Understanding the degradation mechanism is essential for interpreting solubility data. The

bromomethyl group is a "soft" electrophile, highly susceptible to

attack.

Degradation Pathway Diagram
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Figure 1: Degradation pathways in protic solvents. The release of HBr autocatalyzes further

degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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